molecular formula C28H27N B14271097 N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine CAS No. 131783-28-3

N,N-Bis(4-ethylphenyl)[1,1'-biphenyl]-4-amine

Cat. No.: B14271097
CAS No.: 131783-28-3
M. Wt: 377.5 g/mol
InChI Key: HNTJYLLNISIJIR-UHFFFAOYSA-N
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Description

N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine is an aromatic amine compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two 4-ethylphenyl groups attached to a biphenyl core, making it a valuable material in organic electronics and other advanced technologies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine typically involves the reaction of 4-ethylphenylamine with biphenyl derivatives under controlled conditions. One common method includes the use of Suzuki-Miyaura coupling reactions, which involve the cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

For industrial-scale production, the synthesis of N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Scientific Research Applications

N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine exerts its effects is primarily related to its ability to transport charge. In organic electronics, it facilitates the movement of holes (positive charge carriers) through the material, enhancing the efficiency of devices like OLEDs and OPVs . The molecular targets and pathways involved include interactions with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the material, which are critical for charge transport.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(4-ethylphenyl)[1,1’-biphenyl]-4-amine stands out due to its specific structural configuration, which provides unique electronic properties. The presence of 4-ethylphenyl groups enhances its solubility and processability, making it a preferred choice in certain applications over its analogs.

Properties

CAS No.

131783-28-3

Molecular Formula

C28H27N

Molecular Weight

377.5 g/mol

IUPAC Name

4-ethyl-N-(4-ethylphenyl)-N-(4-phenylphenyl)aniline

InChI

InChI=1S/C28H27N/c1-3-22-10-16-26(17-11-22)29(27-18-12-23(4-2)13-19-27)28-20-14-25(15-21-28)24-8-6-5-7-9-24/h5-21H,3-4H2,1-2H3

InChI Key

HNTJYLLNISIJIR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CC)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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